Cas no 1344318-59-7 (4-cyclopropyl-1,3-thiazole-2-thiol)

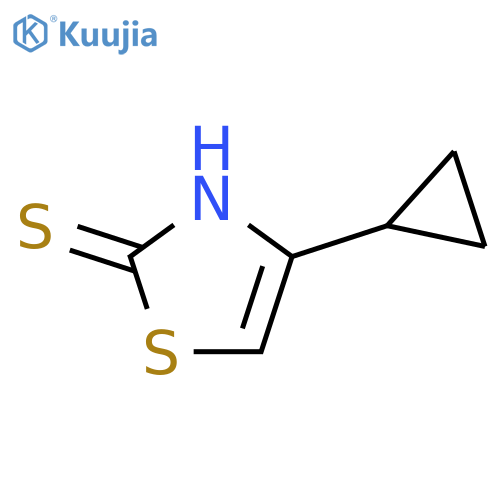

1344318-59-7 structure

商品名:4-cyclopropyl-1,3-thiazole-2-thiol

CAS番号:1344318-59-7

MF:C6H7NS2

メガワット:157.25647854805

MDL:MFCD20293722

CID:5244156

PubChem ID:64309128

4-cyclopropyl-1,3-thiazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Thiazolethione, 4-cyclopropyl-

- 4-cyclopropyl-1,3-thiazole-2-thiol

-

- MDL: MFCD20293722

- インチ: 1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)

- InChIKey: QIENDHTVOUQYPT-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2CC2)NC1=S

4-cyclopropyl-1,3-thiazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314297-100mg |

4-Cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 100mg |

¥11844 | 2023-03-01 | |

| Ambeed | A1084988-1g |

4-Cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 1g |

$3372.0 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314297-1g |

4-Cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 1g |

¥31748 | 2023-03-01 | |

| Enamine | EN300-266468-1.0g |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-266468-2.5g |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 2.5g |

$2660.0 | 2023-09-12 | |

| Enamine | EN300-266468-5g |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 5g |

$3935.0 | 2023-09-12 | |

| 1PlusChem | 1P01C73B-50mg |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 50mg |

$452.00 | 2023-12-22 | |

| 1PlusChem | 1P01C73B-1g |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 1g |

$1740.00 | 2023-12-22 | |

| 1PlusChem | 1P01C73B-2.5g |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 2.5g |

$3350.00 | 2023-12-22 | |

| 1PlusChem | 1P01C73B-100mg |

4-cyclopropyl-1,3-thiazole-2-thiol |

1344318-59-7 | 95% | 100mg |

$643.00 | 2023-12-22 |

4-cyclopropyl-1,3-thiazole-2-thiol 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1344318-59-7 (4-cyclopropyl-1,3-thiazole-2-thiol) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 61389-26-2(Lignoceric Acid-d4)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1344318-59-7)4-cyclopropyl-1,3-thiazole-2-thiol

清らかである:99%

はかる:1g

価格 ($):3035.0